molecular formula C10H10Co B12060620 CID 16212166

CID 16212166

Cat. No.: B12060620
M. Wt: 189.12 g/mol
InChI Key: PXFGMRZPRDJDEK-UHFFFAOYSA-N
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Description

CID 16212166 (exact chemical name unspecified in available data) is a compound characterized by gas chromatography-mass spectrometry (GC-MS) and vacuum distillation techniques. The compound was isolated from a natural source or synthesized, as indicated by its presence in fractions of vacuum-distilled essential oil (Figure 1C), suggesting moderate volatility and purification via fractional distillation . The mass spectrum (Figure 1D) provides molecular weight and fragmentation patterns, critical for structural elucidation, though exact spectral data are unavailable here.

Properties

Molecular Formula

C10H10Co

Molecular Weight

189.12 g/mol

InChI

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H;

InChI Key

PXFGMRZPRDJDEK-UHFFFAOYSA-N

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Co]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Cobalt alkoxides (e.g., Co(OR)₂, where R = ethyl or methyl) react with cyclopentadiene monomers under basic conditions. The alkaline catalyst (e.g., sodium ethoxide) deprotonates cyclopentadiene to form the cyclopentadienide anion (Cp⁻), which coordinates with cobalt ions. The overall reaction is:

Co(OR)2+2C5H6BaseCo(C5H5)2+2ROH\text{Co(OR)}2 + 2 \text{C}5\text{H}6 \xrightarrow{\text{Base}} \text{Co(C}5\text{H}5\text{)}2 + 2 \text{ROH}

This method achieves yields of 65–75% under optimized conditions.

Key Parameters

  • Solvent : Ethanol or methanol are preferred due to their compatibility with alkaline catalysts.

  • Catalyst Loading : A 1:1 molar ratio of cobalt alkoxide to sodium ethoxide maximizes yield.

  • Temperature : Reactions proceed at 60–80°C, with prolonged heating (>6 hours) risking ligand degradation.

Case Study

A 100 mmol scale synthesis using cobalt ethoxide and sodium ethoxide in ethanol yielded 68% cobaltocene after recrystallization from toluene.

Metal Halide and Cyclopentadienide Salt Method

CN105131047A outlines a scalable method using cobalt(II) chloride and sodium cyclopentadienide in aprotic solvents. This approach avoids alkoxide intermediates, reducing side reactions.

Reaction Protocol

  • Precursor Preparation : Sodium cyclopentadienide is generated by treating cyclopentadiene with sodium amide in tetrahydrofuran (THF).

  • Coordination Reaction : Cobalt(II) chloride is added to the cyclopentadienide solution under inert atmosphere.

  • Workup : The product is filtered, washed with petroleum ether, and vacuum-dried.

The reaction follows:

CoCl2+2NaC5H5Co(C5H5)2+2NaCl\text{CoCl}2 + 2 \text{NaC}5\text{H}5 \rightarrow \text{Co(C}5\text{H}5\text{)}2 + 2 \text{NaCl}

Yields range from 72–78%.

Optimization Strategies

  • Solvent Choice : Diethyl ether or toluene improves yield compared to polar solvents (Table 1).

  • Stoichiometry : A 10% excess of sodium cyclopentadienide ensures complete cobalt coordination.

  • Reaction Time : 3–4 hours at 25°C balances efficiency and decomposition risks.

Table 1: Solvent Effects on Cobaltocene Yield

SolventYield (%)Purity (%)
Diethyl ether7899
Toluene7598
THF6895
Ethanol5290

Industrial-Scale Synthesis Considerations

Purification Techniques

  • Recrystallization : Toluene or hexane yields crystals with >99% purity.

  • Sublimation : High-purity cobaltocene (99.9%) is obtained via vacuum sublimation at 120–140°C.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterAlkoxide MethodHalide Method
Yield (%)65–7572–78
Reaction Time (hours)6–83–4
ScalabilityModerateHigh
Purity After Workup (%)95–9898–99

The halide method offers superior scalability and shorter reaction times, making it preferable for industrial applications.

Chemical Reactions Analysis

Absence in Screening Databases

No matches were found in:

  • High-throughput assay databases profiling 976 ToxCast chemicals

  • USPTO reaction datasets containing 1.8 million patented reactions

  • Bioactivity tables listing 42 tested compounds (CIDs 286532–3250046)

Key chemical libraries covered in these studies stop at CID 3250046 , suggesting CID 16212166 falls outside their scope.

Chemical Identification Challenges

The EPA Chemicals Dashboard's search capabilities enable compound tracking through:

Search ParameterExampleRelevance
CAS Registry1072-35-1Not provided
InChIKeyUQCZPJLVNDFOE-UHFFFAOYSA-NUnknown
Structural SimilarityMarkovsh frameworks Unverified

Without structural descriptors or IUPAC names, reaction pathway predictions remain speculative.

Recommended Verification Pathways

For authoritative analysis of this compound:

A. Experimental Repositories

text
SELECT ?compound ?assay WHERE { ?compound chembl:chemblId "CHEMBL16212166" . ?assay bao:BAO_0000015 ?compound . }

B. Reaction Prediction Tools

C. Patent Mining Systems
BERT-based extraction models achieving 85% F1-score on reaction parameters

Limitations of Current Data

Critical gaps exist in:

  • Synthetic routes from triazolotriazine precursors

  • Solvent/catalyst recommendations per reaction class

  • Yield/temperature parameters in USPTO workflows

This compound likely requires original experimental characterization given the absence in curated chemical libraries and reaction databases. Consult NCBI's PubChem Compound portal or EMA Substance Registry for updated regulatory submissions.

Scientific Research Applications

CID 16212166 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 16212166 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Compounds

Property This compound CID 57416287 (C₇H₁₄N₂O) CID 72863 (C₇H₅BrO₂) CID 53216313 (C₆H₅BBrClO₂)
Molecular Weight Not specified 142.20 g/mol 201.02 g/mol 235.27 g/mol
Log Po/w Not available 0.03 (consensus) -2.47 (ESOL) 0.61 (SILICOS-IT)
Solubility Not available 86.7 mg/ml (very soluble) 0.687 mg/ml (soluble) 0.24 mg/ml (soluble)
Key Functional Groups Unspecified Amide, ether Bromo, carboxylic acid Boronic acid, halogens
Synthetic Route GC-MS isolation K₂CO₃-mediated synthesis A-FGO catalyst in THF Pd-catalyzed cross-coupling
Biological Activity Not reported High GI absorption Low BBB permeability High BBB permeability

Structural and Functional Insights

  • CID 57416287 : This compound (C₇H₁₄N₂O) features an amide and ether group, contributing to its high solubility (86.7 mg/ml) and moderate lipophilicity (Log Po/w = 0.03). Unlike this compound, its synthesis involves potassium carbonate in 1-methylpyrrolidin-2-one, suggesting polar aprotic solvent compatibility .
  • CID 72863 : A brominated aromatic acid (C₇H₅BrO₂) with low solubility (0.687 mg/ml) and acidic properties (Log S = -2.47). Its synthesis via A-FGO catalysis in THF highlights greener chemistry approaches compared to this compound’s distillation-based isolation .
  • CID 53216313 : A boronic acid derivative (C₆H₅BBrClO₂) with halogens, exhibiting high BBB permeability and moderate Log Po/w (0.61). Its palladium-catalyzed synthesis contrasts with this compound’s GC-MS-based characterization .

Research Findings and Implications

  • Analytical Techniques : this compound was characterized using GC-MS and vacuum distillation, methods less common for complex boronic acids or brominated aromatics, which rely on NMR and X-ray crystallography .
  • Functional Group Impact : Halogenation (e.g., CID 72863) and boronic acid groups (CID 53216313) significantly alter solubility and bioactivity compared to this compound’s unspecified structure .
  • Synthetic Challenges : The lack of detailed synthetic protocols for this compound contrasts with well-documented routes for similar compounds, highlighting gaps in publicly available data .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying the physicochemical properties of CID 16212166?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • Population: this compound and its derivatives.
  • Intervention: Synthesis under controlled temperature/pressure.
  • Comparison: Stability compared to structural analogs.
  • Outcome: Quantitative measurement of degradation kinetics.
    Ensure the question addresses gaps in existing literature (e.g., lack of comparative stability studies) .

Q. What strategies are effective for conducting a literature review on this compound?

  • Methodological Answer :

Use databases like PubMed, SciFinder, or Reaxys with search terms combining "this compound" AND ["synthesis," "mechanism," "applications"].

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